6-Keto Levonorgestrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto Levonorgestrel is a synthetic derivative of Levonorgestrel, a widely used progestogen in contraceptives This compound is known for its unique chemical structure, which includes a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Levonorgestrel typically involves the oxidation of Levonorgestrel. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the keto group at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Keto Levonorgestrel undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines and alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptives.
Industry: Used in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Keto Levonorgestrel involves its interaction with progesterone and androgen receptors. By binding to these receptors, it modulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby inhibiting ovulation. This action is similar to that of Levonorgestrel but may exhibit different pharmacokinetic properties due to the presence of the keto group.
Comparison with Similar Compounds
Levonorgestrel: The parent compound, widely used in contraceptives.
Norgestrel: A racemic mixture of Levonorgestrel and its enantiomer.
Desogestrel: Another synthetic progestogen with a similar structure but different pharmacological profile.
Uniqueness: 6-Keto Levonorgestrel is unique due to the presence of the keto group at the sixth position, which may confer different chemical reactivity and biological activity compared to its parent compound, Levonorgestrel. This structural modification can potentially lead to different therapeutic applications and pharmacokinetic properties.
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,20-,21-/m0/s1 |
InChI Key |
RFOBDGUKWSBLIQ-RWHWMZMLSA-N |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C(=O)CC3C1CC[C@]2(C#C)O |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.